N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide
Description
N-[3-(1H-Benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide is a structurally complex molecule featuring three key motifs:
- Benzimidazole core: A bicyclic aromatic system known for its role in medicinal chemistry, often contributing to DNA intercalation or enzyme inhibition .
- Propanamide linker: A flexible spacer that may enhance solubility or facilitate interactions with biological targets.
- 3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl group: A substituted pyrrolidinone ring, which can influence conformational rigidity and electronic properties.
Below, we compare it to similar compounds from the literature, focusing on synthesis, characterization, and functional attributes.
Properties
Molecular Formula |
C24H26N4O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C24H26N4O3/c1-24(17-8-3-2-4-9-17)16-22(30)28(23(24)31)15-13-21(29)25-14-7-12-20-26-18-10-5-6-11-19(18)27-20/h2-6,8-11H,7,12-16H2,1H3,(H,25,29)(H,26,27) |
InChI Key |
UQWFGDRFVZJABY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CCC(=O)NCCCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking the Propyl Chain: The benzimidazole derivative is then reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate to form the N-substituted benzimidazole.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via a cyclization reaction involving an appropriate amine and a diketone.
Final Coupling: The N-substituted benzimidazole and the pyrrolidine derivative are coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as HOBt (hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, particularly targeting the carbonyl groups in the pyrrolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the propyl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: N-substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Antimicrobial Agents: The benzimidazole moiety is known for its antimicrobial properties, making this compound a candidate for drug development.
Anticancer Research: Studies have shown that similar compounds can inhibit cancer cell growth by interacting with specific molecular targets.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to DNA or proteins, disrupting their function, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Key Observations:
- The pyrrolidinone moiety introduces rigidity compared to pyrrole () or triazole (), possibly affecting binding kinetics.
Key Observations:
Spectroscopic Characterization
Key Observations:
- The target’s benzimidazole NH and pyrrolidinone carbonyls would be critical markers in NMR, akin to hydroxy groups in and triazole NH in .
- High-resolution mass spectrometry (HRMS) and X-ray data (e.g., via SHELX programs ) could resolve ambiguities in stereochemistry.
Key Observations:
- The target’s benzimidazole core aligns with known kinase inhibitors (e.g., ), while its pyrrolidinone may mimic transition states in enzymatic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
